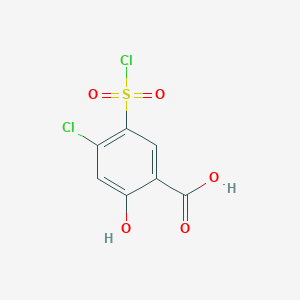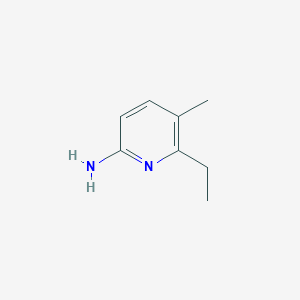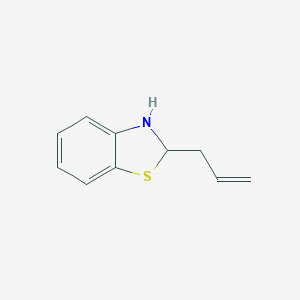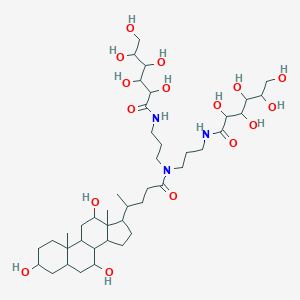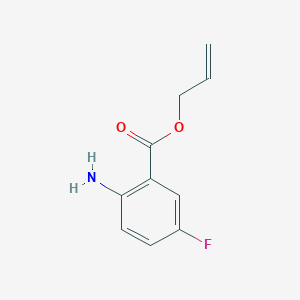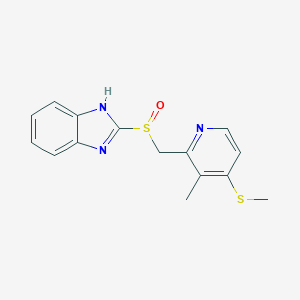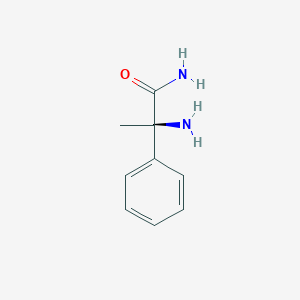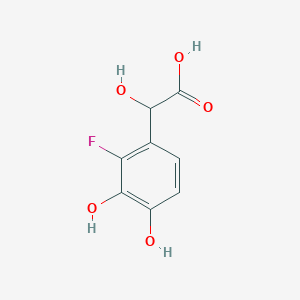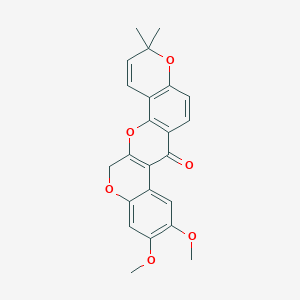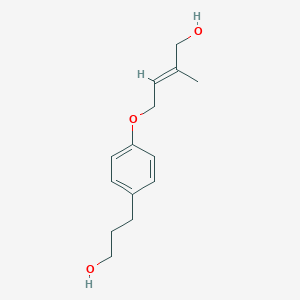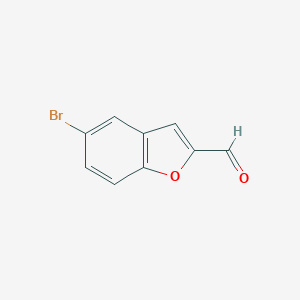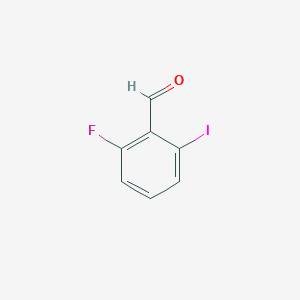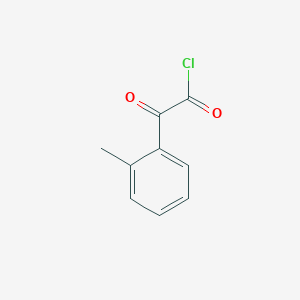
(2-Methylphenyl)(oxo)acetyl chloride
Übersicht
Beschreibung
The compound (2-Methylphenyl)(oxo)acetyl chloride is a chemical compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid that is used in various scientific research applications. In
Wirkmechanismus
The mechanism of action of (2-Methylphenyl)(oxo)acetyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with amines and alcohols to form amides and esters, respectively.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of (2-Methylphenyl)(oxo)acetyl chloride are not well studied. However, it is known to be a toxic and irritant substance that can cause skin and eye irritation upon contact.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (2-Methylphenyl)(oxo)acetyl chloride in lab experiments include its high reactivity and versatility in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal.
Zukünftige Richtungen
For the research and development of (2-Methylphenyl)(oxo)acetyl chloride include the exploration of its potential as a catalyst in organic reactions, the development of safer and more efficient synthesis methods, and the investigation of its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
In conclusion, (2-Methylphenyl)(oxo)acetyl chloride is a versatile chemical compound that is widely used in scientific research applications. Its high reactivity and versatility make it a valuable reagent in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal. Further research is needed to fully understand its mechanism of action and explore its potential as a catalyst and therapeutic agent.
Wissenschaftliche Forschungsanwendungen
(2-Methylphenyl)(oxo)acetyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and triazoles. It is also used in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Eigenschaften
CAS-Nummer |
149922-98-5 |
|---|---|
Produktname |
(2-Methylphenyl)(oxo)acetyl chloride |
Molekularformel |
C9H7ClO2 |
Molekulargewicht |
182.6 g/mol |
IUPAC-Name |
2-(2-methylphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-2-3-5-7(6)8(11)9(10)12/h2-5H,1H3 |
InChI-Schlüssel |
GVRPKESIOBPWTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Synonyme |
Benzeneacetyl chloride, 2-methyl-alpha-oxo- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

